molecular formula C10H11FO2 B2786674 2-(3-Fluoro-5-methylphenyl)propanoic acid CAS No. 1506485-59-1

2-(3-Fluoro-5-methylphenyl)propanoic acid

Cat. No. B2786674
CAS RN: 1506485-59-1
M. Wt: 182.194
InChI Key: HMDPLICDOQTIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Fluoro-5-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 1506485-59-1. It has a molecular weight of 182.19 and its IUPAC name is this compound . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11FO2/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13). This code provides a specific representation of the molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature. It has a molecular weight of 182.19 .

Safety and Hazards

The safety information available indicates that “2-(3-Fluoro-5-methylphenyl)propanoic acid” has the following hazard statements: H302, H315, H319, H335. This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDPLICDOQTIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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